

Physical and chemical properties of Ethyl formimide hydrochloride

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Compound of Interest

Compound Name: Ethyl formimide hydrochloride

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An In-Depth Technical Guide to **Ethyl Formimide Hydrochloride**: Properties, Synthesis, and Applications

Introduction

Ethyl formimide hydrochloride, also known as ethyl methanimide hydrochloride, is a reactive chemical intermediate belonging to the class of imide salts, often referred to as Pinner salts.^[1] With the chemical formula $\text{HC(=NH)OC}_2\text{H}_5 \cdot \text{HCl}$, this compound serves as a valuable C1 building block in synthetic organic chemistry. Its utility stems from the electrophilic nature of the imino carbon, which readily reacts with a variety of nucleophiles. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via the Pinner reaction, its key chemical transformations, and its applications in the synthesis of complex molecules, particularly for researchers in drug discovery and development. Upon heating, it is known to decompose into formamidine hydrochloride, ethyl formate, and ethyl chloride.

Physicochemical and Spectroscopic Properties

Ethyl formimide hydrochloride is a solid at room temperature and is classified as a skin, eye, and respiratory system irritant.^[2] Due care and appropriate personal protective equipment are essential during handling. Key physical and chemical data are summarized in the table below.

Property	Value	Reference(s)
CAS Number	16694-46-5	
Molecular Formula	C ₃ H ₈ ClNO	[2]
Molecular Weight	109.55 g/mol	
Appearance	Solid	
Melting Point	75 °C (decomposes)	
Solubility	Partly miscible with water	[3]
Storage Temperature	2-8°C	

Spectroscopic Characterization (Predicted)

For verification of synthesis, the following spectroscopic signatures are predicted.

- ¹H NMR:
 - Triplet (~1.4 ppm) corresponding to the -CH₃ protons.
 - Quartet (~4.5 ppm) corresponding to the -OCH₂- protons.
 - Broad singlet (~8.5-9.5 ppm) for the =CH- proton.
 - Very broad singlet (>11 ppm) for the N-H protons.
- Infrared (IR) Spectroscopy:
 - A characteristic strong absorption band in the range of 1640-1690 cm⁻¹ for the C=N stretching vibration.[4][5]
 - Strong, broad absorption in the 2400-3200 cm⁻¹ range due to the N-H stretch of the hydrochloride salt.

Synthesis via the Pinner Reaction

The most common and direct method for synthesizing imidate salts is the Pinner reaction, first described by Adolf Pinner in 1877.[1] The reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[6] For **ethyl formimidate hydrochloride**, this translates to the reaction of hydrogen cyanide with anhydrous ethanol in the presence of anhydrous hydrogen chloride gas.

Causality and Experimental Choices

- **Anhydrous Conditions:** The reaction is extremely sensitive to water. Any moisture present will hydrolyze the product imidate salt into an ester (ethyl formate), drastically reducing the yield. All glassware must be oven-dried, and anhydrous reagents must be used.
- **Low Temperature:** The reaction is exothermic, and the resulting Pinner salt is thermally unstable.[1] Maintaining a low temperature (0-5 °C) is crucial to prevent decomposition and the formation of side products.
- **HCl Gas:** Gaseous hydrogen chloride serves as both the catalyst and the source of the hydrochloride salt. It protonates the nitrile nitrogen, activating the carbon atom for nucleophilic attack by the alcohol.[6]

Reaction Mechanism

The mechanism begins with the protonation of the nitrile by HCl, forming a highly electrophilic nitrilium ion. The oxygen atom of ethanol then acts as a nucleophile, attacking the nitrilium carbon. A final proton transfer yields the **ethyl formimidate hydrochloride** salt.

Caption: Mechanism of the Pinner reaction for **ethyl formimidate hydrochloride** synthesis.

Experimental Protocol: Synthesis of Ethyl Formimidate Hydrochloride

WARNING: This procedure involves hydrogen cyanide (HCN) and hydrogen chloride (HCl) gas. Both are extremely toxic, corrosive, and hazardous. This synthesis must only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate safety measures and emergency procedures in place.

- **Apparatus Setup:** Assemble a three-necked, oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction

mixture, and a calcium chloride drying tube.

- **Reagent Preparation:** Place the flask in an ice-salt bath to cool to 0-5 °C. Add 100 mL of anhydrous diethyl ether and 11.5 mL (0.2 mol) of anhydrous ethanol to the flask.
- **Hydrogen Cyanide Addition:**(EXTREME CAUTION) Slowly and carefully bubble 5.4 g (0.2 mol) of anhydrous hydrogen cyanide gas into the stirred, cold ethanol/ether solution.
- **Hydrogen Chloride Addition:** Once the HCN has been added, begin bubbling anhydrous hydrogen chloride gas through the solution. Maintain the temperature at 0-5 °C throughout the addition.
- **Reaction and Precipitation:** The product will begin to precipitate as a white solid. Continue the HCl addition for 1-2 hours or until the precipitation appears complete. The reaction progress can be monitored by taking a small aliquot, quenching it with a basic solution, and analyzing for the disappearance of the nitrile peak in the IR spectrum.
- **Isolation:** Stop the flow of HCl and purge the apparatus with dry nitrogen gas to remove any excess HCl and HCN. Collect the precipitated solid by rapid filtration under a blanket of dry nitrogen using a Büchner funnel.
- **Washing and Drying:** Wash the collected solid twice with 50 mL portions of cold, anhydrous diethyl ether to remove unreacted starting materials.
- **Final Product:** Dry the white crystalline solid under vacuum to yield pure **ethyl formimidate hydrochloride**. Store immediately in a desiccator in a refrigerator (2-8°C).

Chemical Reactivity and Applications

The primary utility of **ethyl formimidate hydrochloride** is as an electrophilic precursor for the synthesis of amidines. This transformation is fundamental in the creation of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

Amidine Synthesis

Ethyl formimidate hydrochloride reacts readily with primary and secondary amines to yield N-substituted formamidines. This reaction is a cornerstone of its application in drug development.

Mechanism of Amidine Formation

The amine acts as a nucleophile, attacking the electrophilic imino carbon of the imidate. This forms a tetrahedral intermediate which then eliminates ethanol to produce the stable, resonance-stabilized amidinium ion.

Caption: Mechanism of N-substituted amidine formation.

Experimental Protocol: Synthesis of N-Phenylformamidine Hydrochloride

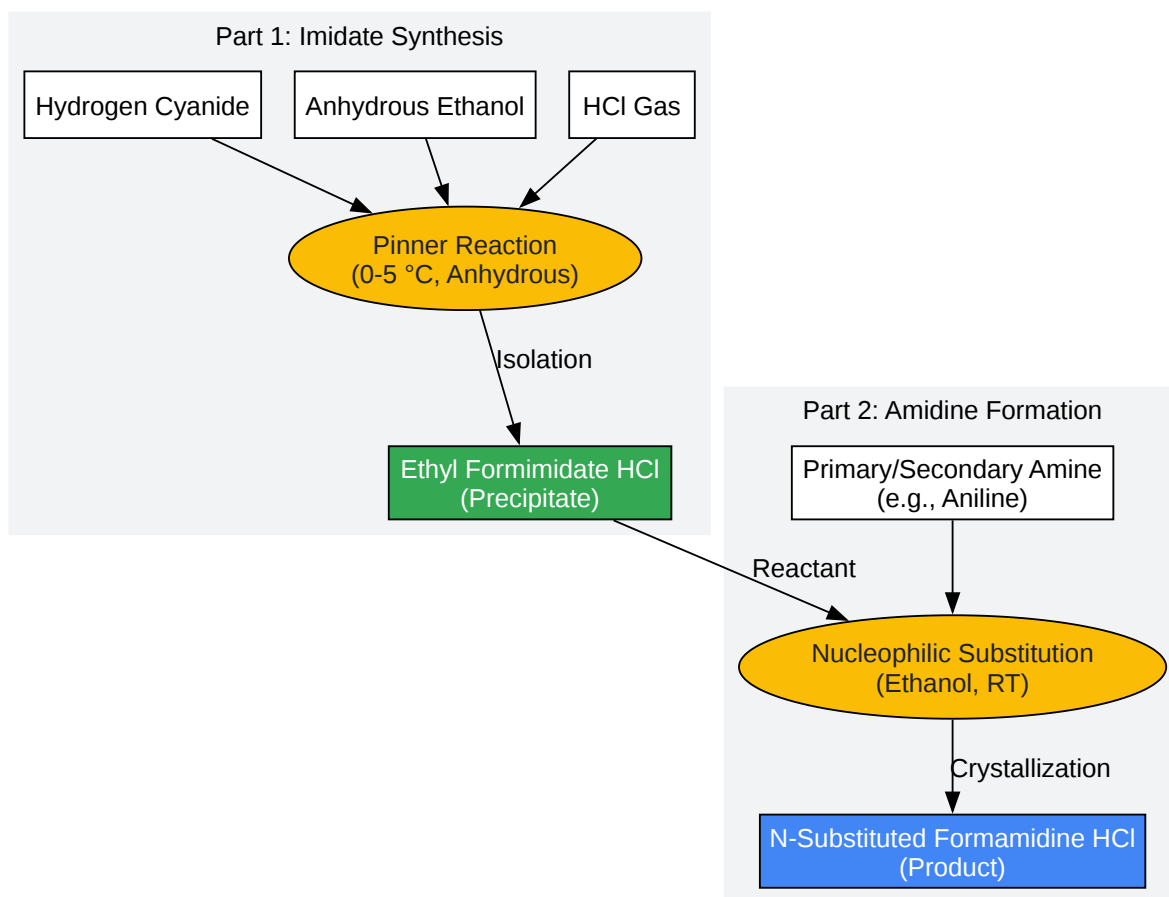
- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 5.48 g (0.05 mol) of **ethyl formimidate hydrochloride** in 50 mL of anhydrous ethanol.
- **Amine Addition:** To this stirred solution, add 4.65 g (0.05 mol) of aniline dropwise at room temperature.
- **Reaction:** Stir the mixture at room temperature for 3-4 hours. The reaction can be monitored by TLC for the consumption of aniline.
- **Product Isolation:** The product, N-phenylformamidine hydrochloride, will often precipitate from the solution. If not, reduce the volume of the solvent under reduced pressure until precipitation begins.
- **Purification:** Cool the mixture in an ice bath for 30 minutes to maximize crystallization. Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Applications in Heterocyclic Synthesis

Ethyl formimidate hydrochloride is a key reagent for constructing various heterocyclic systems. For example, it is used in the preparation of:

- **Imidazoles:** Such as 5-aminoimidazole-4-carboxylic acid ribotides.
- **s-Triazines:** Through condensation reactions with appropriate nitrogen-containing precursors.

- Purine Analogs: It is a reactant in the synthesis of biologically active molecules like Bredinin.



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Caption: High-level workflow from synthesis to application.

Safety and Handling

Ethyl formimidate hydrochloride is a hazardous substance and must be handled with care.

[3]

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
- Personal Protective Equipment (PPE): Wear safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[3] When handling the powder, a dust mask (e.g., N95) is recommended.[4]
- Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[3] Avoid breathing dust. Avoid all personal contact, including inhalation.[3]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C). Keep away from oxidizing agents.[3]
- Spills: For minor spills, clean up immediately, avoiding dust generation. For major spills, alert personnel and emergency responders.[3]

Conclusion

Ethyl formimidate hydrochloride is a potent and versatile reagent for introducing the formimidoyl group into molecules. Its synthesis via the Pinner reaction, while requiring stringent safety protocols due to the use of hydrogen cyanide, provides a direct route to this useful intermediate. Its primary application in the synthesis of amidines makes it a valuable tool for medicinal chemists and researchers in drug development, enabling the construction of diverse and complex heterocyclic structures. Proper understanding of its reactivity, handling requirements, and synthetic protocols is key to its effective and safe utilization in the laboratory.

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